molecular formula C14H24N3OP B14652006 Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)- CAS No. 53743-43-4

Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-

Cat. No.: B14652006
CAS No.: 53743-43-4
M. Wt: 281.33 g/mol
InChI Key: MXRAUZXJODDPPN-UHFFFAOYSA-N
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Description

Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, is a specialized chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphinic amide group, aziridinyl groups, and an adamantyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, typically involves the reaction of phosphinic acid derivatives with aziridine and adamantylamine. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of phosphine or amine derivatives.

    Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution could produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or inducing chemical modifications in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.

    Aziridinyl compounds: Molecules containing aziridinyl groups, known for their reactivity.

    Adamantyl derivatives: Compounds featuring the adamantyl group, often used for their stability and unique properties.

Properties

CAS No.

53743-43-4

Molecular Formula

C14H24N3OP

Molecular Weight

281.33 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]adamantan-1-amine

InChI

InChI=1S/C14H24N3OP/c18-19(16-1-2-16,17-3-4-17)15-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2,(H,15,18)

InChI Key

MXRAUZXJODDPPN-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(NC23CC4CC(C2)CC(C4)C3)N5CC5

Origin of Product

United States

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